molecular formula C12H16O2 B2433161 1-(2-Methoxyphenyl)-3-methylbutan-2-one CAS No. 75508-72-4

1-(2-Methoxyphenyl)-3-methylbutan-2-one

Cat. No.: B2433161
CAS No.: 75508-72-4
M. Wt: 192.258
InChI Key: XHWFYOOTFGORBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-3-methylbutan-2-one is an organic compound characterized by its unique structure, which includes a methoxy group attached to a phenyl ring and a methylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyphenyl)-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with methyl ethyl ketone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Yb(OTf)3, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-(2-Methoxyphenyl)-3-methylbutan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-methylbutan-2-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals and has similar structural features.

    2-Methoxydiphenidine: Known for its psychoactive properties and structural similarity.

Uniqueness

1-(2-Methoxyphenyl)-3-methylbutan-2-one stands out due to its specific combination of a methoxyphenyl group and a methylbutanone moiety, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)11(13)8-10-6-4-5-7-12(10)14-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWFYOOTFGORBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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